molecular formula C7H14N2 B3086355 1-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-83-7

1-Methyl-1,6-diazaspiro[3.4]octane

Cat. No.: B3086355
CAS No.: 1158749-83-7
M. Wt: 126.2 g/mol
InChI Key: GFANVZVARJDUIM-UHFFFAOYSA-N
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Description

1-Methyl-1,6-diazaspiro[3.4]octane is a heterocyclic compound with the molecular formula C₇H₁₄N₂. It is characterized by a spirocyclic structure, which includes a nitrogen atom in the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,6-diazaspiro[3.4]octane can be synthesized through several methods. One common approach involves the annulation of cyclopentane and azetidine rings. The synthesis typically starts with commercially available N-Boc-protected azetidine-3-one. The initial step involves a Horner-Wadsworth-Emmons olefination to produce an α,β-unsaturated ester, which is then subjected to further reactions to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process would be optimized for yield and purity, often involving steps such as chromatographic purification and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

1-Methyl-1,6-diazaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-diazaspiro[3.4]octane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. This interaction can influence biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

  • 2,6-Diazaspiro[3.4]octane
  • 1,4-Diazabicyclo[2.2.2]octane
  • 1,3-Diazabicyclo[2.2.2]octane

Uniqueness: 1-Methyl-1,6-diazaspiro[3.4]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties compared to other diazaspiro compounds.

Properties

IUPAC Name

1-methyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANVZVARJDUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297706
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-83-7
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 2
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 3
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 4
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 5
1-Methyl-1,6-diazaspiro[3.4]octane
Reactant of Route 6
1-Methyl-1,6-diazaspiro[3.4]octane

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